molecular formula C10H10F3NOS B15385291 1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B15385291
M. Wt: 249.25 g/mol
InChI Key: RJMOXLVJSWAZNQ-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-1-one is a useful research compound. Its molecular formula is C10H10F3NOS and its molecular weight is 249.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features. The presence of a trifluoromethylthio group enhances its biological activity, making it a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F3NOSC_{11}H_{12}F_3NOS. The trifluoromethylthio group contributes to the compound's lipophilicity and reactivity, which are critical for its interaction with biological targets.

This compound exhibits several biological activities primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Binding : Its amino group allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity. This interaction is vital for modulating receptor activity and downstream signaling pathways.

Biological Activity

Research findings indicate the following biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies have reported antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Potential : Some investigations have indicated that this compound may exhibit cytotoxic effects on cancer cell lines, warranting further exploration in cancer therapeutics .

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • A study evaluated its effect on cytochrome P450 enzymes and found significant inhibition, which could alter drug metabolism and efficacy in polypharmacy contexts .
  • Antimicrobial Efficacy :
    • Research conducted on various microbial strains demonstrated that the compound showed promising antibacterial activity, particularly against Gram-positive bacteria .
  • Cytotoxicity Assessment :
    • In vitro tests revealed that the compound induced apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent .

Comparison with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-oneSimilar amino and trifluoromethylthio groupsAntimicrobial and anticancer properties
1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-1-oneVariations in position of trifluoromethylthio groupEnhanced binding affinity to certain receptors

Properties

Molecular Formula

C10H10F3NOS

Molecular Weight

249.25 g/mol

IUPAC Name

1-[2-amino-3-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H10F3NOS/c1-2-7(15)6-4-3-5-8(9(6)14)16-10(11,12)13/h3-5H,2,14H2,1H3

InChI Key

RJMOXLVJSWAZNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.